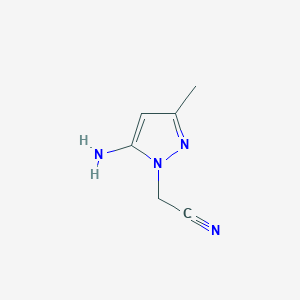

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-5-4-6(8)10(9-5)3-2-7/h4H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNVTFPACVBQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes.

Mode of Action

It is known that such compounds can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of enzyme activity or the modulation of signal transduction.

Result of Action

Similar compounds have been found to have various biological activities, including antitumor activity. These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.

Action Environment

The action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Biological Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H7N5

- Molecular Weight : 135.14 g/mol

Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities. The presence of the amino group in this compound enhances its interaction with biological targets, potentially influencing pathways related to inflammation and microbial resistance.

Antitubercular Activity

A study highlighted the antitubercular properties of related pyrazolylpyrimidinones, suggesting that compounds with similar structures, including this compound, may possess significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds was reported to be below 2 μM, indicating potent antitubercular effects .

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. In a screening of various pyrazolo[1,5-a]quinazoline derivatives, compounds with similar pyrazole structures demonstrated IC50 values below 50 µM in inhibiting inflammatory pathways mediated by NF-kB/AP-1 . This suggests that this compound may also modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter their biological activity. For instance, substituents on the pyrimidinone and pyrazole portions were found to be critical for maintaining antitubercular activity .

| Compound | Activity | MIC (μM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | Antitubercular | < 2 | Low |

| Compound 2 | Antiinflammatory | < 50 | Moderate |

Case Studies

Several case studies have documented the efficacy of pyrazole-containing compounds in clinical settings:

- Antitubercular Efficacy : A high-throughput screening of over 530,000 compounds identified several pyrazolylpyrimidinones with promising antitubercular activity. The study emphasized the need for further optimization to improve solubility and selectivity indices against mammalian cells .

- Anti-inflammatory Potential : In a recent study focused on anti-inflammatory agents, several pyrazolo[1,5-a]quinazoline derivatives were shown to inhibit key signaling pathways involved in inflammation, supporting the hypothesis that similar modifications in this compound could yield beneficial effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Pyrazole vs. Triazole Core : The target compound’s pyrazole ring offers different electronic and steric environments compared to triazole derivatives (e.g., ), which include sulfur and exhibit altered reactivity .

- Substituent Effects: The 5-amino group in the target compound enhances hydrogen-bonding capacity compared to the 5-methoxyphenyl group in ’s compound, which is more lipophilic . the target’s 3-methyl group .

Electronic Properties and Reactivity

Table 2: Electronic Features and Reactivity Insights

Key Insights :

- The target’s acetonitrile group serves as an electron-withdrawing moiety, similar to dicarbonitrile derivatives in , but with fewer conjugated systems .

- Amino vs. Methoxy Groups: The amino group (target) lowers the HOMO energy compared to methoxy substituents (), altering redox behavior and interaction with electrophiles .

Key Findings :

- Reflux with malononitrile () or cyanoacetate derivatives is a common strategy for introducing nitrile groups .

Hydrogen Bonding and Crystallography

- The 5-amino group in the target compound facilitates hydrogen-bonded networks, contrasting with ’s methoxyphenyl derivative, which relies on weaker van der Waals interactions .

Preparation Methods

General Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazines

The most versatile and commonly employed method for synthesizing 5-aminopyrazoles, including derivatives like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile, involves the condensation of β-ketonitriles with hydrazines. This approach allows for efficient ring closure and installation of the amino group at the 5-position of the pyrazole ring.

- Key Reaction: β-Ketonitrile + Hydrazine → 5-Aminopyrazole derivative

- This method is favored because it avoids the use of unstable β-ketonitrile intermediates and is adaptable for combinatorial libraries in drug discovery.

- 3-Oxo-3-(pyrrol-2-yl)propanenitrile reacted with trichloroacetonitrile to form an enamine intermediate, which upon treatment with hydrazine hydrate yielded 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile. Although this example features a pyrrolyl substituent, the principle applies to methyl-substituted analogs.

Stepwise Preparation via β-Ketonitrile Hydrolysis and Hydrazine Cyclization

A more detailed synthetic sequence involves:

- Hydrolysis of a precursor compound to yield a β-ketonitrile intermediate.

- Subsequent reaction of this β-ketonitrile with hydrazine hydrate, facilitating cyclization to the 5-aminopyrazole ring.

This method provides high versatility and efficiency, with the ability to vary substituents on the pyrazole ring by modifying the starting β-ketonitrile.

Alternative Routes: Pyrazolone Derivatives as Precursors

Pyrazolone derivatives (1H-pyrazol-5(4H)-ones) can be methylated and further transformed to yield 3-methyl-pyrazole derivatives. Although these routes are more commonly used for pyrazolones, they provide insight into functional group transformations relevant to the target compound.

- For example, methylation of pyrazolones with dimethyl sulfate in alkaline medium yields N-methyl derivatives, which can be further functionalized.

- The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one involves condensation of hydrazine derivatives with ethyl acetoacetate under acidic or reflux conditions.

While these methods focus on pyrazolone cores, they demonstrate the feasibility of introducing methyl groups at the 3-position, which is relevant for synthesizing 3-methyl-substituted pyrazoles like the target compound.

Multicomponent Reactions and Tandem Cyclizations

Multicomponent reactions involving pyrazolones, aromatic aldehydes, and malononitrile have been reported to efficiently construct complex pyrazole-containing heterocycles. These reactions proceed via Michael addition and Thorpe-Ziegler-type cyclizations.

- Though these methods target dihydropyrano[2,3-c]pyrazole cores, the underlying chemistry involving malononitrile and pyrazolone derivatives can be adapted for synthesizing nitrile-substituted pyrazoles.

Summary of Preparation Methods

| Methodology | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of β-ketonitriles with hydrazines | β-Ketonitrile, Hydrazine hydrate | Mild heating or room temperature | High versatility, efficient cyclization | Requires β-ketonitrile intermediates |

| Hydrolysis of precursor to β-ketonitrile + hydrazine cyclization | Precursor compound, Hydrazine hydrate | Hydrolysis followed by cyclization | Avoids unstable β-ketonitrile functionality | Multi-step process |

| Pyrazolone methylation and functionalization | Pyrazolone derivatives, Dimethyl sulfate | Alkaline medium methylation | Allows introduction of methyl group at 3-position | Focused on pyrazolone cores |

| Multicomponent base-catalyzed reactions | Pyrazolone, Aromatic aldehyde, Malononitrile | Base catalysis, tandem Michael addition and cyclization | Rapid synthesis of complex heterocycles | May require optimization for target compound |

Research Findings and Observations

- The condensation of β-ketonitriles with hydrazines remains the most straightforward and widely applicable method for synthesizing 5-aminopyrazoles with nitrile substituents.

- Hydrolysis of precursor compounds to β-ketonitriles followed by hydrazine treatment improves yields and avoids handling unstable intermediates.

- Methylation strategies on pyrazolone derivatives provide routes to 3-methyl substitution, a key feature of the target compound, though direct synthesis of nitrile-substituted pyrazoles via this route is less common.

- Multicomponent reactions offer potential for library synthesis but may require adaptation for selective nitrile substitution at the acetonitrile side chain.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with β-ketonitriles or via palladium-catalyzed cross-coupling for halogenated intermediates. Reaction efficiency can be optimized by controlling temperature (e.g., reflux in acetonitrile), stoichiometric ratios of reagents, and catalytic systems (e.g., Lewis acids like ZnCl₂) . Purity is ensured using column chromatography and validated via HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring and acetonitrile linkage.

- FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Discrepancies in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or computational simulations (DFT-based chemical shift predictions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential nitrile toxicity.

- First Aid : Immediate washing with water for skin exposure; inhalation requires fresh air and medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the amino group’s electron-donating effect enhances pyrazole ring reactivity in cycloaddition reactions. Transition state modeling further clarifies reaction pathways, such as [3+2] cyclizations with alkenes or alkynes .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, amino groups) to isolate pharmacophore contributions.

- Dose-Response Assays : Validate activity thresholds across multiple cell lines or enzymatic assays.

- Metabolic Stability Tests : Rule out false negatives caused by rapid degradation .

Q. How does hydrogen bonding influence the crystal packing of this compound, and how is this analyzed?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., chains, rings) in crystallographic data. For pyrazole derivatives, N-H···N interactions between amino groups and nitrile moieties often drive lattice formation. SHELXL refinement (via Olex2 or similar software) quantifies bond lengths/angles, while Mercury software visualizes packing motifs .

Q. What experimental approaches study interactions between this compound and biological targets (e.g., receptors)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Validates binding poses against X-ray/NMR structures of target proteins (e.g., androgen receptor antagonists) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.